REACTION_CXSMILES
|
[I:1][C:2]1[CH:9]=[C:6]([CH:7]=O)[C:5]([OH:10])=[CH:4][CH:3]=1.[F:11][C:12]([F:21])([F:20])/[CH:13]=[CH:14]/[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(N(CC)CC)C>C(OCC)(=O)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][CH:13]([C:12]([F:11])([F:21])[F:20])[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7][C:6]=2[CH:9]=1
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
FC(/C=C/C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 70° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1×100 mL)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with saturated ammonium chloride (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a dark red oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
yielding a red oil
|
Type
|
CUSTOM
|
Details
|
Crystallization of this oil from hexanes
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)OCC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |